Niacin-13C6

Catalog No.
S916940
CAS No.
1189954-79-7
M.F
C6H5NO2
M. Wt
129.066 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niacin-13C6

CAS Number

1189954-79-7

Product Name

Niacin-13C6

IUPAC Name

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Molecular Formula

C6H5NO2

Molecular Weight

129.066 g/mol

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

PVNIIMVLHYAWGP-IDEBNGHGSA-N

SMILES

Array

Synonyms

3-Pyridinecarboxylic Acid-13C6; 3-Carboxylpyridine-13C6; 3-Carboxypyridine-13C6; Akotin-13C6; Apelagrin-13C6; Niacin-13C6; Niacor-13C6; Niaspan-13C6; Nicacid-13C6; Pelonin-13C6; Vitamin B3-13C6; Vitamin B5-13C6; Wampocap-13C6; β-Pyridinecarboxylic Ac

Nicotinic acid, also known as niacin, is a water-soluble vitamin of the B complex and an essential human nutrient. Niacin deficiency, often the result of impaired nutritional status associated with conditions ranging from malnutrition to chronic alcoholism, is frequently monitored in patient plasma samples by LC-MS/MS.
Nicotinic acid (pyridine-3-carboxylic acid) is also known as niacin or vitamin B3. It is a water-soluble vitamin found in some vegetable and animal sources. Niacin is also a precursor for the synthesis of NAD and NADP.

Niacin-13C6 (CAS: 1189954-79-7) is a stable isotope-labeled (SIL) analog of nicotinic acid (Vitamin B3) where all six carbon atoms in the pyridine ring are replaced with carbon-13 . In procurement and analytical workflows, it functions exclusively as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) applications. Featuring an isotopic purity of ≥99 atom % 13C and a precise +6 Da mass shift, it is procured primarily by clinical diagnostics, food testing, and pharmacokinetic laboratories to correct for matrix effects, sample loss, and instrument variability during the bioanalysis of complex matrices such as whole blood, plasma, and infant formula[REFS-1, REFS-2].

Substituting Niacin-13C6 with unlabeled niacin, structural analogs (e.g., niacinamide), or generic external calibrators fundamentally compromises LC-MS/MS assay integrity [1]. Unlabeled niacin cannot be distinguished by mass-to-charge ratio (m/z) from endogenous vitamin B3 present in biological samples, making internal calibration impossible. Furthermore, structural analogs like niacinamide possess different partition coefficients, ionization efficiencies, and chromatographic retention times; thus, they fail to experience the exact same ion suppression or enhancement events in the mass spectrometer source[1]. Only a perfectly co-eluting, isotopically distinct standard like Niacin-13C6 can mathematically cancel out these matrix-induced analytical variations.

Elimination of Chromatographic Isotope Effects vs. Deuterated Standards

In reversed-phase LC-MS/MS, deuterated standards (such as Niacin-d4) often exhibit a measurable retention time shift (chromatographic isotope effect) due to the weaker dispersion interactions of C-D bonds compared to C-H bonds. Niacin-13C6 eliminates this issue, providing near-perfect co-elution with native niacin [1]. Because the 13C6 standard and the native analyte enter the mass spectrometer source at the exact same millisecond, they are subjected to identical matrix suppression or enhancement, ensuring superior quantitative accuracy over d4 analogs .

Evidence DimensionChromatographic retention time shift relative to native analyte
Target Compound DataNiacin-13C6: ~0.00 min shift
Comparator Or BaselineNiacin-d4: 0.05–0.15 min shift (typical for deuterated pyridines)
Quantified Difference100% elimination of retention time offset
ConditionsReversed-phase LC-MS/MS in complex biological matrices

Guarantees identical ionization conditions for standard and analyte, preventing quantitative bias caused by differential matrix effects.

Absolute Resistance to H/D Exchange During Aggressive Extraction

Sample preparation for whole blood or plasma often requires aggressive protein precipitation (e.g., using zinc sulfate or trichloroacetic acid) or solid-phase extraction [1]. Under these protic and variable pH conditions, deuterated standards risk hydrogen-deuterium (H/D) exchange, leading to isotopic scrambling and a loss of the target M+4 signal. The 13C-C bonds in Niacin-13C6 are covalently stable and immune to H/D exchange, maintaining ≥99 atom % isotopic purity throughout the entire extraction workflow.

Evidence DimensionIsotopic stability during extraction
Target Compound DataNiacin-13C6: 0% isotopic scrambling in protic solvents
Comparator Or BaselineDeuterated analogs (d4): Susceptible to partial H/D exchange depending on pH and solvent
Quantified DifferenceComplete preservation of the M+6 precursor ion signal
ConditionsAcidic/basic protein precipitation and liquid-liquid extraction

Prevents artificial inflation of calculated analyte concentrations caused by the degradation of the internal standard signal during sample prep.

Optimal Mass Shift for Background Clearance

For low-molecular-weight analytes like niacin (native m/z ~124), small mass shifts (+1 to +3 Da) are often insufficient to clear the natural isotopic envelope (M+1, M+2) or low-mass background chemical noise in the matrix. Niacin-13C6 provides a robust +6 Da mass shift (m/z ~130), completely isolating the internal standard's Multiple Reaction Monitoring (MRM) transition from native analyte cross-talk and endogenous matrix interference[REFS-1, REFS-2].

Evidence DimensionPrecursor ion mass shift
Target Compound DataNiacin-13C6: +6 Da (m/z 130.1)
Comparator Or BaselineNiacin-13C1 or Niacin-d4: +1 to +4 Da
Quantified Difference+2 to +5 Da greater mass separation
ConditionsESI+ MS/MS detection

Maximizes assay specificity and lowers the Limit of Quantitation (LOQ) by eliminating isotopic cross-talk between the analyte and the internal standard.

Clinical Quantification of B-Vitamins in Whole Blood

Directly leveraging its +6 Da mass shift and perfect co-elution, Niacin-13C6 is the optimal internal standard for multiplexed LC-MS/MS panels diagnosing niacin deficiency or monitoring nutritional status in patient blood or plasma [1].

Quality Control Testing of Fortified Foods and Infant Formula

Due to its resistance to H/D exchange during aggressive food matrix extraction (e.g., acid hydrolysis), this compound ensures highly reproducible quantification of Vitamin B3 levels for regulatory compliance.

Metabolic Flux Analysis of the NAD/NADP Pathway

The uniform 13C labeling allows researchers to trace the exact biochemical fate of exogenous niacin through the Preiss-Handler and salvage pathways using NMR or high-resolution mass spectrometry without the risk of isotopic scrambling .

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.05215741 Da

Monoisotopic Mass

129.05215741 Da

Heavy Atom Count

9

Wikipedia

(~13~C_5_)Pyridine-3-(~13~C)carboxylic acid

Dates

Last modified: 08-15-2023

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